molecular formula C14H11Cl2N3O2 B10977526 4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzamide

4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzamide

Cat. No.: B10977526
M. Wt: 324.2 g/mol
InChI Key: ACAANPJJYOEEHK-UHFFFAOYSA-N
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Description

4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a benzamide core structure substituted with a 3,4-dichloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 3,4-dichloroaniline with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of 4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichloro groups on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE: This compound has a similar structure but with an ethyl ester group instead of an amide.

    4-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE: This compound has a single chlorine substitution on the aniline ring.

Uniqueness

4-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to the presence of two chlorine atoms on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to its mono-chlorinated or non-chlorinated analogs.

Properties

Molecular Formula

C14H11Cl2N3O2

Molecular Weight

324.2 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C14H11Cl2N3O2/c15-11-6-5-10(7-12(11)16)19-14(21)18-9-3-1-8(2-4-9)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21)

InChI Key

ACAANPJJYOEEHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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